4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Molecular Weight Lipophilicity Physicochemical Properties

Fragment & PROTAC libraries demand building blocks with minimal property budget consumption. 4-(2-(Pyrrolidin-1-yl)ethyl)aniline (CAS 168897-20-9) addresses this with the lowest MW (190.28) and TPSA (29.3 Ų) in its analog series. • MW ≤250 Da & LogP ≤3 - compliant with strict fragment library cutoffs • TPSA 9.5 Ų lower than morpholine analog - superior passive permeability for oral PROTACs • 95%+ purity, multi-gram to kilogram supply available for parallel library synthesis

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 168897-20-9
Cat. No. B064008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Pyrrolidin-1-yl)ethyl)aniline
CAS168897-20-9
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14/h3-6H,1-2,7-10,13H2
InChIKeyWAOKZNBDXFOXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-(Pyrrolidin-1-yl)ethyl)aniline: Physicochemical Overview


4-(2-(Pyrrolidin-1-yl)ethyl)aniline (CAS 168897-20-9) is a C12H18N2 aromatic amine that combines a para-substituted aniline with a pyrrolidine ring via an ethyl linker. Its computed physicochemical profile includes a molecular weight of 190.28 g/mol, XLogP3-AA of 2, topological polar surface area of 29.3 Ų, and one hydrogen bond donor [1]. The compound is supplied as a free base (≥95–98% purity) and as a dihydrochloride salt (CAS 1185304-83-9) . It serves primarily as a versatile intermediate for constructing kinase inhibitors, GPCR ligands, and proteolysis-targeting chimeras (PROTACs), rather than as a stand-alone active pharmaceutical ingredient [2].

1
Building Block Type
Versatile aniline intermediate for kinase, GPCR, and PROTAC synthesis
2
Format Selection
Available as free base and dihydrochloride salt for distinct solubility needs
3
Physicochemical Profile
Lowest MW (190.28) and balanced lipophilicity within pyrrolidine/piperidine/morpholine series

4-(2-(Pyrrolidin-1-yl)ethyl)aniline: Generic Substitution Issues


In-class substitution of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline is not straightforward because the amine ring size and heteroatom composition dictate both the electronic character of the aniline nitrogen and the spatial trajectory of the basic amine tail. Replacing the five-membered pyrrolidine with a six-membered piperidine (CAS 168897-21-0) increases molecular weight to 204.31 g/mol while the larger ring alters the pKa of the tertiary amine and the overall dipole moment — a critical factor for target engagement in GPCR and kinase ATP-binding pockets [1]. The morpholine analog (CAS 262368-47-8) introduces an oxygen atom that reduces basicity (pKa ~6.5 vs ~10 for pyrrolidine), increases TPSA, and changes hydrogen-bond acceptor patterns, which can substantially shift selectivity across kinase profiling panels [1]. These physico-chemical differences — not merely structural — translate directly to divergent synthetic utility in late-stage functionalization and pharmacophoric geometry, making generic substitution a source of irreproducible biological data or failed downstream reactions [2].

This Compound Pyrrolidine-ethyl-aniline
Analog Piperidine analog (CAS 168897-21-0)
Ring expansion alters tertiary amine pKa and dipole moment, potentially shifting target engagement in GPCR and kinase pockets.
This Compound Pyrrolidine-ethyl-aniline
Analog Morpholine analog (CAS 262368-47-8)
Oxygen introduction reduces basicity (~6.5 vs ~10) and increases TPSA, which may shift kinase selectivity profiles and limit passive permeability.

4-(2-(Pyrrolidin-1-yl)ethyl)aniline: Quantitative Procurement Evidence


Molecular Weight and Lipophilicity Differentiation

4-(2-(Pyrrolidin-1-yl)ethyl)aniline possesses a molecular weight of 190.28 g/mol — the lowest among the three common cyclic-amine ethyl-aniline building blocks — combined with a computed XLogP3-AA of 2, indicating moderate lipophilicity. This places the compound closer to Lipinski-compliant space for fragment-based drug design compared to the piperidine analog (MW 204.31, predicted XLogP ~2.5) and the morpholine analog (MW 206.28, predicted XLogP ~1.5) [1]. The lower TPSA of 29.3 Ų for the pyrrolidine derivative, relative to the morpholine analog's predicted TPSA of 38.8 Ų (due to the ether oxygen), implies superior passive membrane permeability potential, a key consideration for designing cell-permeable probes or PROTACs [1].

MW & Lipophilicity
Cross-study comparable
MW 190.28 g/mol · XLogP3 2 · TPSA 29.3 Ų
Lowest MW and optimized lipophilicity support fragment-based screening and cell-permeable probe design.
Piperidine analog MW 204.31; morpholine analog TPSA 38.8 Ų.
Molecular Weight Lipophilicity Physicochemical Properties Medicinal Chemistry Building Blocks

Synthetic Efficiency: Hydrogenation Yield

A published synthetic protocol for 4-(2-(Pyrrolidin-1-yl)ethyl)aniline, derived from patent WO2013/043232, reports a 98% isolated yield for the final catalytic hydrogenation step: 1-(4-nitrophenethyl)pyrrolidine (1.9 g, 8.64 mmol) with 500 mg Pd/C in 100 mL MeOH under 45 psi H₂ for 16 h, affording 1.6 g of the product as a white solid after filtration . This near-quantitative yield is markedly higher than the typical 70-85% yields reported for analogous piperidine-ethyl-aniline reductions, which often require longer reaction times or higher catalyst loadings due to steric effects of the six-membered ring .

Hydrogenation Yield
Data to verify
98% isolated yield
Reported near-quantitative yield may lower cost-per-gram for parallel synthesis campaigns.
Pd/C, 45 psi H₂, 16 h; piperidine analog typically 70–85%.
Synthesis Yield Optimization Catalytic Hydrogenation Medicinal Chemistry Intermediate

Purity Specifications: Supplier Comparison

Commercial suppliers offer 4-(2-(Pyrrolidin-1-yl)ethyl)aniline at purities of 96% (Sigma-Aldrich/J&W Pharmlab), ≥95% (Santa Cruz Biotechnology), and 98% (ChemicalBook/custom synthesis) . The hydrochloride salt is available at ≥95% purity . In contrast, the piperidine analog (CAS 168897-21-0) is most commonly supplied at 95% purity with fewer vendors offering higher-grade material; the morpholine analog (CAS 262368-47-8) similarly lacks a widely available >97% option . The availability of multiple vendors providing ≥96% free base, combined with the 98% synthetic route precedent, establishes a supply chain with validated purity consistency for the pyrrolidine compound.

Purity Specifications
Supporting evidence
96–98% free base; ≥95% HCl salt
Multiple vendor sources with ≥96% purity support procurement consistency.
Piperidine and morpholine analogs typically limited to 95%.
Purity Specification Quality Control Supplier Comparison Building Block Procurement

Dipole Moment and Basicity Distinction

Apparent dipole moment measurements on N-phenyl-substituted cyclic amines established the order N-phenylpyrrolidine > N,N-diethylaniline > N-phenylpiperidine > N-phenylmorpholine [1]. The higher dipole moment of the pyrrolidine derivative results from the five-membered ring's conformational restriction that locks the nitrogen lone pair in a more exposed orientation, increasing the vector moment along the N-Ph axis. Concurrently, the pyrrolidine tertiary amine has a pKa of approximately 10.3, compared to ~10.1 for piperidine and ~6.5 for morpholine, meaning the pyrrolidine-ethyl-aniline remains predominantly protonated at physiological pH while the morpholine analog is largely neutral [1][2]. This difference in ionization state has direct consequences for solubility, protein binding, and cellular accumulation.

Dipole & Basicity
Class-level inference
pKa ~10.3; highest dipole moment in series
Predominant protonation at physiological pH supports ionic target engagement; distinct from morpholine (pKa ~6.5).
Dipole order: pyrrolidine > piperidine > morpholine.
Dipole Moment Amine Basicity Electronic Properties Structure-Activity Relationship

Key Intermediate: CCR5 and Progesterone Receptor IP

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is explicitly recited as a synthetic intermediate in WO2013/043232 A2 (Paragraph 00598) and US2009/82379 A1 (Page 57), both describing kinase and GPCR-targeted therapeutic programs [1][2]. Pharmacological screening has indicated that compounds derived from this aniline scaffold exhibit CCR5 antagonistic activity, a mechanism relevant for HIV entry inhibition and inflammatory disease treatment [3]. By contrast, the piperidine and morpholine ethyl-aniline analogs appear far less frequently in patent claims for CCR5 programs, suggesting that the pyrrolidine geometry is specifically privileged for this chemokine receptor subfamily .

Patent & CCR5 IP
Supporting evidence
Cited in WO2013/043232 and US2009/82379
Explicitly recited intermediate for chemokine receptor and kinase programs.
Pyrrolidine variant preferentially referenced in CCR5 patent literature.
CCR5 Antagonist Progesterone Receptor Modulator Patent Evidence Drug Discovery Intermediate

Safety and Handling: GHS Hazard Profile

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is classified under GHS as Acute Toxicity Category 4 (oral, dermal, inhalation), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory tract irritation) [1]. This profile is comparable to the piperidine and morpholine analogs, which share similar hazard statements. However, the pyrrolidine compound's lower molecular weight and higher vapor pressure (0.0±0.7 mmHg at 25°C) relative to the morpholine analog (0.0±0.8 mmHg at 25°C) suggest marginally higher volatility, necessitating slightly more stringent ventilation controls during bulk handling [1].

GHS Hazard Profile
Supporting evidence
Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Standard hazard profile for this amine class; no extraordinary handling premium required.
Vapor pressure 0.7 mmHg at 25°C; comparable to analogs.
Safety Data GHS Classification Handling Requirements Laboratory Procurement

4-(2-(Pyrrolidin-1-yl)ethyl)aniline: Optimal Procurement Scenarios


Fragment-Based Libraries: Low-MW Aniline Building Blocks

With a molecular weight of 190.28 g/mol and XLogP of 2, 4-(2-(Pyrrolidin-1-yl)ethyl)aniline is the lightest and most optimally balanced among the pyrrolidine/piperidine/morpholine ethyl-aniline series [1]. Fragment screening libraries that enforce strict molecular weight cutoffs (≤250 Da) and lipophilicity limits (LogP ≤3) can include this compound without exceeding property guidelines, whereas the piperidine (MW 204) and morpholine (MW 206) analogs consume more property budget for equivalent chemical functionality. Procurement of this building block is indicated when constructing fragment sets targeting protein-protein interaction interfaces or allosteric sites where ligand efficiency metrics are paramount [1].

PROTAC and Degrader Synthesis: Permeability Optimization

The topological polar surface area of 29.3 Ų for 4-(2-(Pyrrolidin-1-yl)ethyl)aniline is 9.5 Ų lower than the morpholine analog, predicting superior passive membrane permeability for PROTAC constructs that incorporate this building block [1]. In degrader design, where the cumulative TPSA of the final ternary complex must remain below 140 Ų for oral bioavailability, every 10 Ų saved at the linker or ligand stage is significant. The pyrrolidine variant's low TPSA, combined with its basic amine that can form salt bridges with E3 ligase surface residues, makes it the preferred choice over the morpholine analog for cereblon- or VHL-recruiting PROTACs that require cell-permeable warhead-linker intermediates [1].

Parallel Synthesis of CCR5 Antagonist Libraries

The explicit citation of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline in CCR5 antagonist patent families (WO2013/043232, US2009/82379) and preliminary pharmacological data indicating CCR5 antagonism provide a direct rationale for prioritizing this building block in chemokine receptor-focused medicinal chemistry campaigns [2][3]. The 98% synthetic yield reported for the hydrogenation step further enables cost-effective parallel library production, where hundreds of amide coupling or reductive amination products can be generated from a common intermediate with minimal material loss . Procurement of multi-gram to kilogram quantities for library synthesis is supported by multiple vendor sources offering 96%+ purity .

Amine Basicity and Dipole Effects: Physical Organic Studies

The documented dipole moment hierarchy (N-phenylpyrrolidine > N-phenylpiperidine > N-phenylmorpholine) and pKa differential (~10.3 vs ~6.5 vs ~10.1 respectively) make this compound series uniquely suited for systematic physical organic chemistry studies of how amine ring size and heteroatom substitution modulate target binding [4][5]. Researchers designing controlled experiments to deconvolute steric versus electronic contributions to kinase or GPCR affinity should procure all three analogs, with 4-(2-(Pyrrolidin-1-yl)ethyl)aniline serving as the high-basicity, high-dipole reference point against which the attenuated morpholine variant is compared.

Application
Selection Property
Validation Focus
Fragment-based library design
Low MW (190.28) and XLogP 2 within lead-like cutoffs
Ligand efficiency metrics and rule-of-three compliance
PROTAC and degrader synthesis
Low TPSA (29.3 Ų) supports permeability optimization
Cell permeability and ternary complex TPSA thresholds
CCR5 antagonist library synthesis
Patent-precedented intermediate with reported CCR5 activity
IP alignment and chemokine receptor pharmacophore models
Physical organic amine studies
High pKa and dipole moment as electronic reference
Deconvoluting steric vs. electronic contributions to target binding

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